molecular formula C21H15NO3 B8289014 Phenyl 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylate CAS No. 63557-00-6

Phenyl 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylate

Cat. No. B8289014
Key on ui cas rn: 63557-00-6
M. Wt: 329.3 g/mol
InChI Key: ZZVAUBOJBZAJGN-UHFFFAOYSA-N
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Patent
US04169837

Procedure details

A solution containing 4.43 g. (0.016 mole) of 2-(4-methylphenyl)-5-benzoxazolecarbonyl chloride in 50 ml. of methylene chloride was added dropwise to a solution containing 1.88 g. (0.02 mole) of phenol and 0.80 g. (0.02 mole) of sodium hydroxide in 25 ml. of water. After stirring at 50° for 20 hours, the layers were separated and the organic layer was dried (MgSO4) and concentrated to give 2.9 g. (54%) of ld: UV (CH2Cl2) λmax 306 nm (18,200), ε325 =3500.
Quantity
0.016 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 18,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17](Cl)=[O:18])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:20]1(O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[OH-:27].[Na+]>C(Cl)Cl.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17]([O:18][C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[O:27])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.016 mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)Cl
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
( 18,200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 50° for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A solution containing 4.43 g
ADDITION
Type
ADDITION
Details
containing 1.88 g
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 2.9 g

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)OC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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